molecular formula C4H7NO B096785 n-Allylformamide CAS No. 16250-37-6

n-Allylformamide

Cat. No.: B096785
CAS No.: 16250-37-6
M. Wt: 85.1 g/mol
InChI Key: SHIGCAOWAAOWIG-UHFFFAOYSA-N
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Description

n-Allylformamide: is an organic compound with the molecular formula C4H7NO . It is a colorless to pale yellow liquid with a slightly pungent odor. This compound is used as an intermediate in organic synthesis and has various applications in chemical research and industry.

Scientific Research Applications

n-Allylformamide has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Allylformamide can be synthesized through the reaction of formamide with allyl alcohol. The reaction typically involves heating formamide and allyl alcohol in the presence of an acid catalyst. The general reaction is as follows:

CH2=CHCH2OH+HCONH2CH2=CHCH2NHC(O)H\text{CH}_2=\text{CHCH}_2\text{OH} + \text{HCONH}_2 \rightarrow \text{CH}_2=\text{CHCH}_2\text{NHC(O)H} CH2​=CHCH2​OH+HCONH2​→CH2​=CHCH2​NHC(O)H

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: n-Allylformamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Acid catalysts such as sulfuric acid or nitric acid.

    Reduction: Hydrogenation using catalysts like palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted formamides.

Comparison with Similar Compounds

  • n-Methylformamide
  • n,n-Dimethylformamide
  • n-Benzylformamide

Comparison: n-Allylformamide is unique due to its allyl group, which imparts different reactivity compared to other formamides. The presence of the allyl group allows for additional reactions such as polymerization and cross-linking, making it valuable in industrial applications.

Properties

IUPAC Name

N-prop-2-enylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO/c1-2-3-5-4-6/h2,4H,1,3H2,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHIGCAOWAAOWIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00291774
Record name n-allylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16250-37-6
Record name 16250-37-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77938
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n-allylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00291774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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